molecular formula C16H19BrN2 B1210426 Brompheniramine CAS No. 86-22-6

Brompheniramine

Cat. No. B1210426
CAS RN: 86-22-6
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-UHFFFAOYSA-N
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Scientific Research Applications

Brompheniramine has several scientific research applications:

    Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

    Medicine: Used in clinical research to study its efficacy and safety in treating allergic conditions.

    Industry: Employed in the formulation of over-the-counter medications for allergy relief.

Mechanism of Action

Brompheniramine works by acting as an antagonist of histamine H1 receptors. It blocks the action of histamine, a substance in the body that causes allergic symptoms. This compound also has moderate anticholinergic and antimuscarinic effects, which contribute to its sedative properties . The compound is metabolized by cytochrome P450 isoenzymes in the liver .

Safety and Hazards

Brompheniramine is harmful if swallowed . It should not be used to cause sleepiness in children . It is advised to avoid driving or hazardous activity until you know how this compound will affect you .

Future Directions

Brompheniramine is only for short-term use until your symptoms clear up . Always follow directions on the medicine label about giving cold or allergy medicine to a child . It is widely used for relieving symptoms related to common cold .

Biochemical Analysis

Biochemical Properties

Brompheniramine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine H1 receptor antagonist, it binds to the H1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is competitive, meaning that this compound competes with histamine for binding sites on the H1 receptors . Additionally, this compound exhibits moderate anticholinergic activity, interacting with muscarinic acetylcholine receptors, which contributes to its sedative effects .

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking histamine H1 receptors, it reduces the symptoms of allergic reactions, such as inflammation and vasodilation. This inhibition of histamine action leads to decreased permeability of blood vessels, reducing swelling and redness . This compound also influences cell signaling pathways, particularly those involving histamine, which can affect gene expression and cellular metabolism. The anticholinergic effects of this compound can lead to drowsiness and sedation, impacting neuronal cells and their function .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive antagonist at histamine H1 receptors. By binding to these receptors, this compound prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . This compound also exhibits anticholinergic properties by binding to muscarinic acetylcholine receptors, which contributes to its sedative effects. This dual mechanism of action allows this compound to effectively alleviate allergic symptoms while also causing sedation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is metabolized in the liver by cytochrome P450 enzymes, and its half-life is approximately 25 hours . Over time, the concentration of this compound in the body decreases, leading to a reduction in its therapeutic effects. Long-term use of this compound can lead to tolerance, where higher doses are required to achieve the same effect. Additionally, chronic use may result in side effects such as dry mouth, constipation, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, this compound can cause dose-dependent central nervous system depression, anticholinergic effects, and cardiovascular toxicity . These toxic effects highlight the importance of careful dosage management in both clinical and experimental settings.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve the oxidation and demethylation of this compound, leading to the formation of inactive metabolites that are excreted in the urine . The metabolism of this compound can be influenced by other drugs that affect cytochrome P450 activity, leading to potential drug-drug interactions .

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body . It crosses the blood-brain barrier, contributing to its central nervous system effects, such as sedation . This compound is also bound to plasma proteins, which affects its distribution and elimination . The drug is transported to various tissues, including the liver, where it undergoes metabolism, and the kidneys, where it is excreted .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with histamine H1 receptors . This compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the extracellular space and the cell membrane, where it exerts its antihistaminergic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brompheniramine is synthesized through a multi-step process. The synthesis begins with the reaction of 4-bromobenzyl cyanide with 2-chloropyridine in the presence of a base to form 4-bromo-α-(2-pyridyl)benzyl cyanide. This intermediate is then reduced to 4-bromo-α-(2-pyridyl)benzylamine using hydrogen and a catalyst. The final step involves the alkylation of the amine with dimethyl sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Brompheniramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Brompheniramine is part of a series of antihistamines, including:

  • Pheniramine
  • Fluorpheniramine
  • Chlorpheniramine
  • Dexchlorpheniramine
  • Triprolidine
  • Iodopheniramine

Comparison:

This compound’s uniqueness lies in its specific halogenation (bromine substitution), which influences its pharmacokinetic and pharmacodynamic properties .

properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
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InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
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InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
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Molecular Formula

C16H19BrN2
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Related CAS

980-71-2 (maleate (1:1))
Record name Brompheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID5022691
Record name Brompheniramine
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Molecular Weight

319.24 g/mol
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Physical Description

Solid
Record name Brompheniramine
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Boiling Point

150 °C at 0.5 mm Hg
Record name Brompheniramine
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Solubility

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids
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Mechanism of Action

Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ...
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Color/Form

Oily liquid with slightly yellow color

CAS RN

86-22-6
Record name (±)-Brompheniramine
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Record name 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
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Melting Point

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/
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Record name Brompheniramine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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